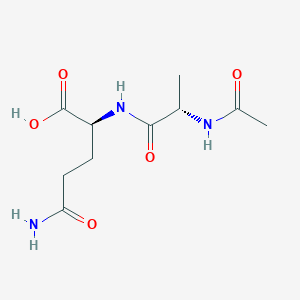

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

描述

Polypeptide for proteomics research.

作用机制

Target of Action

Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells . It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase . The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen .

Mode of Action

The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function . The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine . Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance .

Biochemical Pathways

Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes . Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions . It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation .

Pharmacokinetics

The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body

Result of Action

This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function .

Action Environment

The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH . Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual .

生化分析

Biochemical Properties

Ac-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with enzymes such as α-amino acid ester acyltransferase, which is expressed in Escherichia coli for the production of Ac-Ala-Gln-OH . This interaction is crucial for the high enzyme activity and continuous production of Ac-Ala-Gln-OH .

Cellular Effects

Ac-Ala-Gln-OH has profound effects on various types of cells and cellular processes. For instance, in the mouse myoblast cell line C2C12, Ac-Ala-Gln-OH supplementation can promote differentiation ability and facilitate the proliferation of injured cells . It also influences cell function by partially restoring the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Molecular Mechanism

The molecular mechanism of Ac-Ala-Gln-OH involves its interaction with biomolecules and its influence on gene expression. Ac-Ala-Gln-OH supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of Ac-Ala-Gln-OH show changes in laboratory settings. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ac-Ala-Gln-OH, achieving a productivity of 2.79 mg/(min*mL-CV) without intermittent time .

Dosage Effects in Animal Models

The effects of Ac-Ala-Gln-OH vary with different dosages in animal models. In a study involving dogs with parvoviral enteritis, oral administration of Ac-Ala-Gln-OH improved survival without causing adverse effects .

Metabolic Pathways

Ac-Ala-Gln-OH is involved in several metabolic pathways. It interacts with enzymes such as α-amino acid ester acyltransferase for its production . It also plays a role in the metabolism of glutamine, which is the most abundant free amino acid in muscle and a major source of energy and nitrogen for biosynthesis .

生物活性

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid, also known as N-acetyl-5-oxo-L-norvaline, is a compound of significant interest in biochemical research due to its role as an intermediate in amino acid metabolism and potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, metabolic pathways, and potential pharmacological effects.

Synthesis

This compound can be synthesized through various methods, often involving the acylation of amino acids or their derivatives. The key steps typically include:

- Acylation of L-norvaline : Using acetic anhydride or acetyl chloride to introduce the acetyl group.

- Oxidation : Converting the corresponding amino acid to its keto form using oxidizing agents.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Urea Cycle : It plays a role in the metabolism of nitrogen-containing compounds.

- D-Arginine and D-Ornithine Metabolism : It is involved in the conversion processes mediated by specific enzymes such as D-amino-acid oxidase .

Enzymatic Interactions

The biological activity of this compound is mediated through various enzymatic pathways:

Pharmacological Potential

Recent studies have suggested that compounds similar to this compound may exhibit anti-cancer properties, particularly through mechanisms involving apoptosis and inhibition of cell proliferation in cancer cells. For instance, derivatives have been investigated for their efficacy against glioblastoma by targeting the Epidermal Growth Factor Receptor (EGFR) .

Case Studies

- Anti-cancer Activity : A study demonstrated that modifications of this compound could enhance its binding affinity to EGFR, leading to increased apoptosis in glioblastoma cells.

- Metabolic Disorders : Research has indicated that disturbances in the metabolism of compounds like this compound may contribute to metabolic disorders, highlighting its potential as a biomarker for conditions related to amino acid metabolism .

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

This compound has been investigated for its role in drug formulations, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its structure allows it to act as a stabilizing agent in pharmaceutical preparations, which is crucial for the efficacy of many drugs .

1.2 Cancer Treatment

Research indicates that derivatives of this compound can be utilized in the development of antibody-drug conjugates (ADCs) targeting cancer cells. The modification of ADCs with amino acids like (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid can improve their specificity and reduce systemic toxicity, making them more effective against tumors such as glioblastoma .

Nutritional Applications

2.1 Amino Acid Supplementation

As a dipeptide derivative, this compound serves as an amino acid supplement that can enhance protein synthesis and muscle recovery. It is particularly beneficial for athletes and individuals undergoing intense physical training, as it supports muscle repair and growth by providing essential amino acids .

2.2 Metabolic Support

The compound plays a role in metabolic pathways that are crucial for energy production and overall metabolic health. Its involvement in amino acid metabolism can help regulate nitrogen balance and support metabolic functions in various physiological conditions .

Research Applications

3.1 Biochemical Studies

This compound has been used in biochemical research to study enzyme kinetics and protein interactions. Its structure allows it to serve as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic pathways .

3.2 Drug Mechanism Exploration

In studies focused on drug mechanisms, this compound has been employed to elucidate the interactions between drugs and biological targets at the molecular level. Such research helps in designing more effective therapeutic agents with fewer side effects .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Drug formulation enhancement | Improved solubility and bioavailability |

| Cancer Treatment | Antibody-drug conjugates | Increased specificity, reduced toxicity |

| Nutritional | Amino acid supplementation | Supports muscle repair and growth |

| Metabolic Support | Regulation of nitrogen balance | Enhances metabolic functions |

| Research | Enzyme kinetics studies | Understanding metabolic pathways |

| Drug Mechanism | Exploration of drug interactions | Designing effective therapeutic agents |

Case Studies

Case Study 1: Enhanced Efficacy of ADCs

A study published in a patent document explored the use of this compound in developing ADCs targeting EGFR (Epidermal Growth Factor Receptor). The results indicated that conjugating this compound to anti-EGFR antibodies significantly improved their cytotoxic effects on glioblastoma cells while minimizing off-target effects .

Case Study 2: Nutritional Supplementation in Athletes

Research involving athletes demonstrated that supplementation with Acetyl-L-alanyl-L-glutamine improved recovery times post-exercise. Participants reported enhanced muscle performance and reduced soreness, highlighting its role as an effective nutritional aid during intense training regimens .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLJDWBMKIZEF-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121574-43-4 | |

| Record name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。